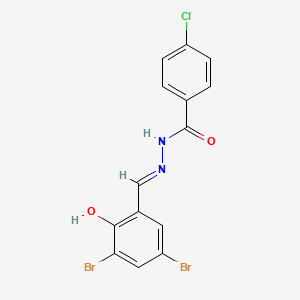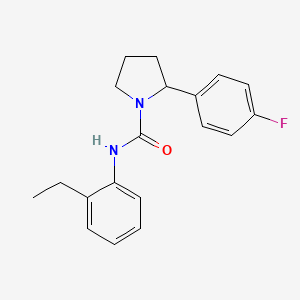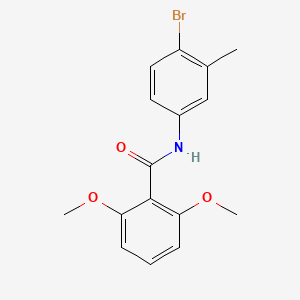![molecular formula C17H25N3O3S B5973219 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that is activated by extracellular calcium ions and plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide acts as a selective antagonist of CaSR by binding to the receptor and preventing the activation of downstream signaling pathways. CaSR is expressed in various tissues, including the parathyroid gland, kidney, and bone, and plays a crucial role in regulating calcium homeostasis. By inhibiting CaSR-mediated signaling pathways, this compound can modulate calcium levels and improve disease outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of osteoclastogenesis, the reduction of parathyroid hormone levels, and the inhibition of cancer cell proliferation and metastasis. This compound has also been shown to improve bone mineral density and strength in animal models of osteoporosis.
实验室实验的优点和局限性
One of the major advantages of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide is its selectivity for CaSR, which allows for targeted modulation of calcium signaling pathways. However, this compound has a relatively short half-life and low bioavailability, which may limit its therapeutic potential. Additionally, this compound has been shown to have off-target effects on other G protein-coupled receptors, which may complicate its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, including:
1. Development of more potent and selective CaSR antagonists with improved pharmacokinetic properties.
2. Investigation of the role of CaSR in other diseases, such as diabetes and cardiovascular disease.
3. Exploration of the potential use of this compound in combination with other therapies for the treatment of cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for various diseases.
合成方法
The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide involves the reaction of N-(3-bromopropyl)phthalimide with pyrrolidine in the presence of sodium hydride, followed by reaction with sodium sulfonamide. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain this compound.
科学研究应用
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide has been studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mass and strength by inhibiting CaSR-mediated signaling pathways. In hyperparathyroidism, this compound has been shown to reduce parathyroid hormone levels and improve bone mineral density. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting CaSR-mediated signaling pathways.
属性
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17-13-16(18-24(22,23)20-11-4-5-12-20)14-19(17)10-6-9-15-7-2-1-3-8-15/h1-3,7-8,16,18H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGYBAPEZGNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)


![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973190.png)
![5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)